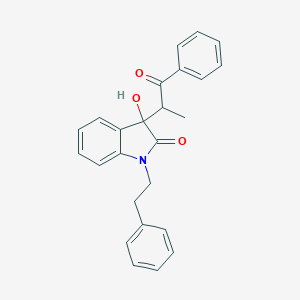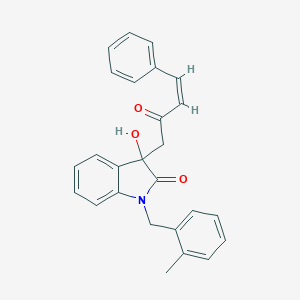![molecular formula C18H16ClN3O3S B214788 3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide](/img/structure/B214788.png)
3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine and benzisothiazole moieties in the structure contributes to its pharmacological properties.
Méthodes De Préparation
The synthesis of 3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide typically involves a multi-step procedure. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Core: This step involves the cyclization of appropriate precursors to form the benzisothiazole ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Chlorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-chlorobenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction control parameters .
Analyse Des Réactions Chimiques
3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzisothiazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Applications De Recherche Scientifique
3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of antipsychotic drugs due to its activity as a dopamine and serotonin antagonist.
Biological Studies: The compound is studied for its antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Chemical Research: It serves as a model compound for studying the reactivity and stability of benzisothiazole derivatives under various conditions.
Mécanisme D'action
The mechanism of action of 3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide involves its interaction with dopamine and serotonin receptors in the brain. By binding to these receptors, the compound inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is responsible for its antipsychotic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide include:
3-(1-Piperazinyl)-1,2-benzisothiazole: This compound shares the benzisothiazole and piperazine moieties but lacks the chlorobenzoyl group, resulting in different pharmacological properties.
4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride: This compound has a similar piperazine structure but differs in the benzisothiazole core, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C18H16ClN3O3S |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16ClN3O3S/c19-14-7-5-13(6-8-14)18(23)22-11-9-21(10-12-22)17-15-3-1-2-4-16(15)26(24,25)20-17/h1-8H,9-12H2 |
Clé InChI |
NDNWBFDYEKFUJS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214708.png)


![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)

![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)
![1-Benzyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one](/img/structure/B214727.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214737.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214740.png)

